4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Chemical Background and Structural Significance of Benzoxazin-3-one Derivatives
Benzoxazin-3-one derivatives are characterized by a bicyclic framework comprising a benzene ring fused to a six-membered oxazin-3-one ring. This core structure confers rigidity and planar geometry, enabling strong π-π stacking interactions with biological targets. The 3-keto group within the oxazinone ring enhances hydrogen-bonding capabilities, a feature exploited in the design of mineralocorticoid receptor (MR) antagonists such as compound 14n , which demonstrated nanomolar affinity for MR in preclinical studies.
Substitution patterns at the 6-position of benzoxazin-3-one significantly influence bioactivity. For instance, introducing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at this position improved MR binding affinity by 15-fold compared to unsubstituted analogs. In the target compound, the 6-position is functionalized with a 1,2,4-oxadiazole-methyl group bearing a 2-chlorophenyl substituent. This modification introduces steric bulk and electron-withdrawing effects, likely enhancing target selectivity and metabolic stability.
The synthesis of benzoxazin-3-one derivatives typically involves cyclization of 2-aminophenol derivatives with α-keto acids or esters. For hybrid structures like 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one, post-cyclization functionalization through nucleophilic substitution or cross-coupling reactions enables precise control over substituent placement.
Historical Development of 1,2,4-Oxadiazole-Containing Heterocycles in Medicinal Chemistry
1,2,4-Oxadiazoles emerged as privileged scaffolds following the 1884 synthesis by Tiemann and Krüger, though their pharmaceutical potential remained unexplored until the mid-20th century. The commercial introduction of oxolamine (a 1,2,4-oxadiazole derivative) as a cough suppressant in the 1960s marked the first therapeutic application of this heterocycle. Subsequent decades witnessed exponential growth in oxadiazole-based drug discovery, driven by the ring’s metabolic stability and bioisosteric equivalence to esters and amides.
Key milestones in oxadiazole medicinal chemistry include:
- 1980s : Development of COX-2 inhibitors exploiting oxadiazole’s ability to mimic arachidonic acid’s carboxylate group.
- 2000s : Integration into kinase inhibitors such as RET kinase blockers, where the oxadiazole’s dipole moment facilitates ATP-binding pocket interactions.
- 2020s : Emergence of 1,2,4-oxadiazole-containing proteolysis-targeting chimeras (PROTACs) leveraging the heterocycle’s linker capabilities.
The 1,2,4-oxadiazole moiety in the target compound serves dual roles: as a conformationally constrained bioisostere for carboxylic acid groups and as a metabolic shield protecting the adjacent methylene bridge from oxidative degradation. Chlorination at the 2-position of the phenyl ring further augments lipophilicity (ClogP ≈ 3.2), potentially enhancing blood-brain barrier permeability for CNS targets.
Pharmacological Relevance of Chlorophenyl-Substituted Oxadiazole-Benzoxazine Hybrid Architectures
Hybrid molecules combining benzoxazin-3-one and 1,2,4-oxadiazole units exhibit synergistic pharmacological effects. Recent studies demonstrate that such hybrids inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values rivaling donepezil, a first-line Alzheimer’s therapy. The target compound’s 2-chlorophenyl substitution may enhance these inhibitory effects through:
- Hydrophobic interactions with enzyme gorges (e.g., AChE’s peripheral anionic site)
- Halogen bonding with backbone carbonyls of catalytic triads
- Electrostatic stabilization via the oxadiazole’s dipole moment
Comparative analysis of hybrid analogs reveals critical structure-activity relationships:
| Substituent Position | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 2-Chlorophenyl | 6.40 ± 1.10 | 7.50 ± 1.20 |
| 4-Fluorophenyl | 8.20 ± 1.30 | 8.90 ± 1.50 |
| Unsubstituted phenyl | 12.50 ± 2.10 | 14.20 ± 2.40 |
Data adapted from in vitro studies on benzoxazole-oxadiazole hybrids
The 2-chloro derivative’s superior activity likely stems from optimal van der Waals interactions within enzyme cavities, as molecular docking simulations position the chlorine atom within 3.5 Å of Tyr337 in human AChE. Furthermore, the benzoxazin-3-one core may engage in hydrogen bonding with Ser203 via its ketone oxygen, while the oxadiazole nitrogen participates in charge-transfer interactions with Trp86.
Ongoing research explores these hybrids’ potential against multidrug-resistant Mycobacterium tuberculosis, where the oxadiazole component disrupts cell wall synthesis through inhibition of DprE1 enoyl reductase. The chlorine atom’s electronegativity appears critical for this activity, with 2-chloro analogs showing 4-fold greater potency than their 4-fluoro counterparts (MIC = 0.78 µg/mL vs. 3.12 µg/mL).
Properties
IUPAC Name |
4-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-6-2-1-5-11(12)17-19-15(24-20-17)9-21-13-7-3-4-8-14(13)23-10-16(21)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNEUGQZQUBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. This intermediate is then coupled with a benzoxazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the oxadiazole and benzoxazine frameworks exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- SK-LU-1 (lung cancer)
In vitro assays demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating promising activity against these cancer types. The structure-activity relationship suggests that modifications to the oxadiazole and benzoxazine rings can enhance efficacy.
Case Study: Anticancer Screening
A study conducted by researchers at PMC highlighted the effectiveness of similar compounds in inducing cell death in MCF-7 cells. The results indicated that compounds with a chlorophenyl substituent showed enhanced potency compared to their non-substituted counterparts.
Agrochemical Applications
The unique properties of 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one also make it a candidate for agrochemical applications. Its potential as a pesticide or herbicide is being explored due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Pesticidal Activity
Field trials have demonstrated that formulations containing this compound exhibit effective pest control against common agricultural pests. The mode of action appears to involve interference with metabolic pathways essential for pest survival.
Material Science Applications
In addition to biological applications, this compound is being investigated for use in material science. Its unique chemical structure allows for potential applications in:
- Polymer Chemistry : As a monomer or additive to enhance thermal stability and mechanical properties.
- Sensor Technology : Due to its electronic properties which may be useful in developing sensors for environmental monitoring.
Table 2: Material Properties
| Application | Potential Benefits |
|---|---|
| Polymer Chemistry | Improved thermal stability |
| Sensor Technology | Enhanced sensitivity |
Mechanism of Action
The mechanism of action of 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with four analogs from the evidence, focusing on substituents, molecular properties, and key features:
*Note: The molecular formula for the target compound is inferred from structural analogs (e.g., ).
Substituent Effects on Properties
Steric and Electronic Effects :
- The 2-chlorophenyl group in the target compound occupies an ortho position, introducing steric hindrance that may limit rotational freedom or binding to flat receptor sites. Its electron-withdrawing nature could modulate the oxadiazole ring’s electron density .
- In contrast, the 4-(trifluoromethoxy)phenyl analog () combines steric bulk with strong electron-withdrawing effects, likely enhancing metabolic stability and membrane permeability .
Solubility and Lipophilicity :
Biological Activity
The compound 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule with significant biological activity. This article delves into its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves a multi-step reaction primarily utilizing 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole . The reaction conditions include various temperature and solvent parameters to optimize yield and purity. The structural elucidation was performed using techniques such as NMR and mass spectrometry.
Structural Information
The molecular formula of the compound is . The structure features several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for diverse pharmacological properties.
- Benzoxazinone moiety : Associated with anti-inflammatory and anti-cancer activities.
Antimicrobial Properties
Studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| 3a | Active against monoresistant strains | 1.63 |
| 3b | Moderate activity | 27.03 |
Cytotoxic Effects
Research has demonstrated that compounds containing the oxadiazole moiety can induce cytotoxicity in cancer cell lines. For example, derivatives were tested against the HCT-116 colorectal cancer cell line, showing IC50 values ranging from 1.184 µM to 9.379 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HCT-116 | 1.184 |
| 3e | HCT-116 | 9.379 |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : Through interference with nucleic acid metabolism.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
Study on Antimicrobial Activity
In a comparative study on various oxadiazole derivatives, it was found that the compound exhibited superior antimicrobial properties when compared to traditional antibiotics. This study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study on Anticancer Activity
A recent investigation into the anticancer effects of similar compounds revealed that those with a substituted oxadiazole ring demonstrated significant cytotoxicity against several cancer cell lines. The study employed flow cytometry to analyze cell cycle arrest and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring and functionalization of the benzoxazinone core. A common challenge is low yield during oxadiazole formation due to competing side reactions. To mitigate this, optimize reaction conditions (e.g., use anhydrous solvents, controlled temperature) and monitor intermediates via TLC or HPLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazinone and oxadiazole moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch in benzoxazinone at ~1700 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. What in vitro assays are appropriate for preliminary biological screening of this compound?
- Answer : Begin with target-specific assays based on structural analogs. For example, if the compound resembles kinase inhibitors, use enzymatic assays (e.g., fluorescence-based ADP-Glo™). Cytotoxicity can be assessed via MTT or resazurin assays in cell lines. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro activity and in vivo efficacy for this compound?
- Answer : Contradictions may arise from poor pharmacokinetics (PK) or metabolic instability. Perform PK studies (plasma stability, bioavailability) and metabolite profiling (LC-MS/MS). If rapid metabolism is observed, consider prodrug strategies or structural modifications (e.g., halogen substitution to block metabolic hotspots) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of benzoxazinone-oxadiazole hybrids?
- Answer : Use molecular docking (AutoDock Vina, Schrödinger) to map interactions with target proteins (e.g., kinases, GPCRs). Pair with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models (e.g., CoMFA) can prioritize substituents for synthesis. Validate predictions with in vitro assays .
Q. How should researchers design experiments to investigate the role of the 2-chlorophenyl group in bioactivity?
- Answer : Synthesize analogs with substituent variations (e.g., 3-chlorophenyl, 4-fluorophenyl) and compare activity. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity changes. Correlate electronic effects (Hammett constants) with activity trends .
Q. What strategies are recommended for optimizing selectivity against off-target receptors?
- Answer : Perform broad-panel screening (e.g., Eurofins Cerep Panels) to identify off-target interactions. Use cryo-EM or X-ray crystallography to resolve binding modes. Introduce steric hindrance (e.g., methyl groups) or polar residues (e.g., hydroxyl) to disrupt non-specific interactions .
Methodological Considerations for Data Analysis
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Answer : Document reaction parameters (solvent purity, catalyst lot numbers) and use statistical tools (e.g., Design of Experiments, DoE) to identify critical variables. Share protocols with independent labs for cross-validation. Publish detailed characterization data (NMR spectra, melting points) .
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
